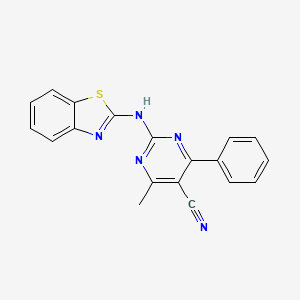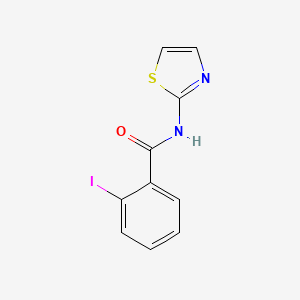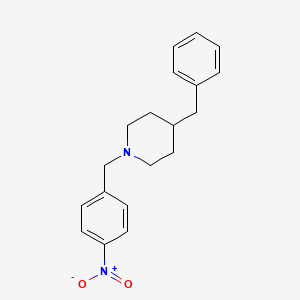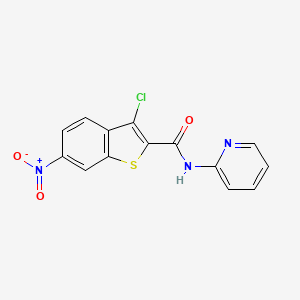![molecular formula C20H25N3O3 B5618110 8-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5618110.png)
8-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, involves Michael addition reactions followed by cyclization reactions. Specifically, the Michael addition of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters, followed by a cyclization reaction, is a common pathway for synthesizing spirocyclic compounds with potential muscarinic activity (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of related compounds, including 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives, has been characterized through spectroscopic methods and single-crystal X-ray diffraction analyses. These studies reveal the configuration and conformational details critical for understanding the chemical behavior of such complex molecules (Yuting Chen et al., 2011).
Chemical Reactions and Properties
Reactions involving 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives highlight the versatility of these compounds in forming various chemically and pharmacologically relevant structures. For instance, the Ritter reaction is utilized for synthesizing azaspiro[4.5]decan derivatives, showcasing the chemical reactivity of these compounds under different synthetic conditions (Yu. S. Rozhkova et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-[(6,8-dimethyl-4-oxo-1H-quinolin-2-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-13-8-14(2)18-16(9-13)17(24)10-15(21-18)11-23-6-4-20(5-7-23)12-22(3)19(25)26-20/h8-10H,4-7,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNHUZQKLLVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN3CCC4(CC3)CN(C(=O)O4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Hydroxy-6,8-dimethylquinolin-2-YL)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(3R*,4R*)-1-[(3-ethyl-1H-indol-2-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5618027.png)
![3-(piperidin-1-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5618031.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyrimidine-4,6-diamine](/img/structure/B5618044.png)

![2,3,6-trimethyl-N-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5618051.png)
![5-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5618058.png)
![1-(2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5618062.png)


![N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide](/img/structure/B5618088.png)
![2-(2-furyl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-oxoacetamide](/img/structure/B5618105.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl}ethyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5618114.png)
![4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5618122.png)